molecular formula C10H10N2O B11781295 3-(m-Tolyl)isoxazol-4-amine

3-(m-Tolyl)isoxazol-4-amine

Cat. No.: B11781295
M. Wt: 174.20 g/mol
InChI Key: PXPPXJIDMQNYDF-UHFFFAOYSA-N
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Description

3-(m-Tolyl)isoxazol-4-amine: is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)isoxazol-4-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of an alkyne (acting as a dipolarophile) with a nitrile oxide (acting as the dipole). This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often involves large-scale cycloaddition reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions: 3-(m-Tolyl)isoxazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions can introduce new functional groups onto the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

Chemistry: 3-(m-Tolyl)isoxazol-4-amine is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, isoxazole derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound are still under investigation .

Medicine: Isoxazole derivatives, including this compound, have shown promise in medicinal chemistry for the development of new drugs. Their potential therapeutic applications include anti-inflammatory, analgesic, and antitumor activities .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)isoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The exact molecular targets and pathways involved are still being elucidated through ongoing research .

Comparison with Similar Compounds

  • 3-(p-Tolyl)isoxazol-4-amine
  • 3-(o-Tolyl)isoxazol-4-amine
  • 3-Phenylisoxazol-4-amine

Comparison: Compared to other similar compounds, 3-(m-Tolyl)isoxazol-4-amine is unique due to the position of the methyl group on the aromatic ring. This positional difference can influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the meta position of the methyl group in this compound may result in different steric and electronic effects compared to the para or ortho positions in other tolyl isoxazole derivatives .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-(3-methylphenyl)-1,2-oxazol-4-amine

InChI

InChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)10-9(11)6-13-12-10/h2-6H,11H2,1H3

InChI Key

PXPPXJIDMQNYDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC=C2N

Origin of Product

United States

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